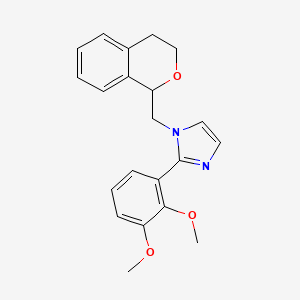
1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(2,3-dimethoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(2,3-dimethoxyphenyl)-1H-imidazole (hereafter referred to as DIIM) is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery. DIIM is a heterocyclic compound that contains both imidazole and isochroman rings, and its unique structure has led to investigations into its synthesis, mechanism of action, and potential therapeutic uses.
Mécanisme D'action
The exact mechanism of action of DIIM is not yet fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that DIIM can affect various biochemical and physiological processes in cells and organisms. For example, DIIM has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIIM in lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is its low solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several potential avenues for future research on DIIM. One direction could be to investigate its potential as an anti-cancer agent in vivo, as most studies to date have been conducted in vitro. Another direction could be to explore its potential as an anti-inflammatory agent in other disease models. Additionally, further studies could be conducted to elucidate the exact mechanism of action of DIIM and identify potential targets for its therapeutic effects.
Méthodes De Synthèse
DIIM can be synthesized through a multi-step process involving the reaction of various reagents. One such method involves the reaction of 3,4-dihydro-1H-isochromene-1-carboxaldehyde with 2,3-dimethoxybenzylamine in the presence of an acid catalyst to form the isochroman ring. The resulting compound is then reacted with imidazole in the presence of a base to form DIIM.
Applications De Recherche Scientifique
DIIM has been the subject of several studies investigating its potential therapeutic applications. One study found that DIIM exhibited anti-tumor activity in vitro, suggesting that it may have potential as an anti-cancer agent. Another study found that DIIM had anti-inflammatory effects in a mouse model of acute lung injury, indicating that it may have potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(2,3-dimethoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-24-18-9-5-8-17(20(18)25-2)21-22-11-12-23(21)14-19-16-7-4-3-6-15(16)10-13-26-19/h3-9,11-12,19H,10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWBXYPWPFIBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC=CN2CC3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
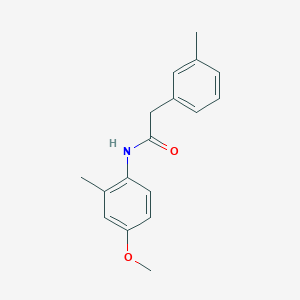
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5288911.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B5288919.png)
![2-[1-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)propyl]-1-isoindolinone](/img/structure/B5288920.png)
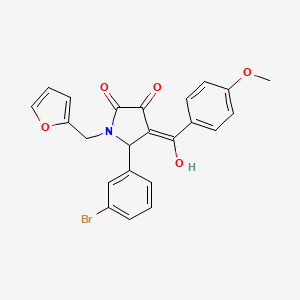
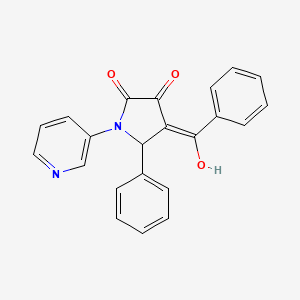
![N,2-dimethyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5288936.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5288944.png)
![3,4-dimethyl-6-{[(5-methyl-2-pyridinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5288945.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B5288953.png)
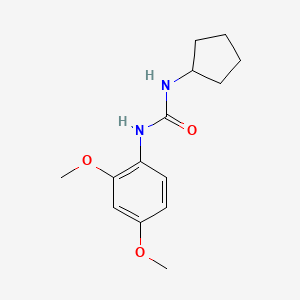
![2-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5288978.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(2-phenylethyl)urea](/img/structure/B5288982.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5288991.png)
